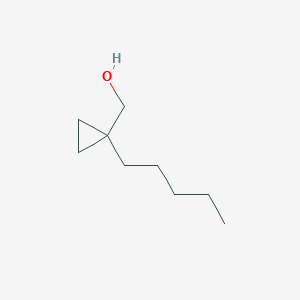
(1-Pentylcyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Pentylcyclopropyl)methanol is an organic compound characterized by a cyclopropyl ring attached to a methanol group with a pentyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Pentylcyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene followed by the introduction of the methanol group. One common method is the reaction of 1-pentene with diazomethane to form the cyclopropane ring, followed by hydrolysis to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group, resulting in (1-Pentylcyclopropyl)methane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: (1-Pentylcyclopropyl)aldehyde or (1-Pentylcyclopropyl)carboxylic acid.
Reduction: (1-Pentylcyclopropyl)methane.
Substitution: (1-Pentylcyclopropyl)halides.
Aplicaciones Científicas De Investigación
(1-Pentylcyclopropyl)methanol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Pentylcyclopropyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropyl ring can impart unique steric and electronic properties, affecting the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
(1-Butylcyclopropyl)methanol: Similar structure but with a butyl side chain instead of pentyl.
(1-Hexylcyclopropyl)methanol: Similar structure but with a hexyl side chain.
Cyclopropylmethanol: Lacks the pentyl side chain, simpler structure.
Uniqueness: (1-Pentylcyclopropyl)methanol is unique due to its specific side chain length and the presence of both the cyclopropyl ring and methanol group. These features can influence its physical and chemical properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C9H18O |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
(1-pentylcyclopropyl)methanol |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-9(8-10)6-7-9/h10H,2-8H2,1H3 |
Clave InChI |
NMHGEMCFEPVYCH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1(CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















